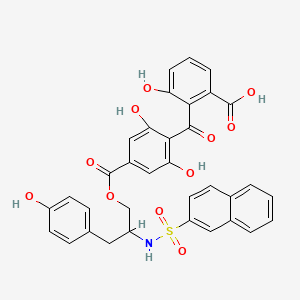
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID, also known as Azoxystrobin, is a synthetic organic compound that belongs to the class of fungicides. It was first introduced in the market in 1998 and has been widely used in agriculture to control various fungal diseases in crops. The compound has been shown to have high efficacy against a wide range of fungal pathogens, making it an important tool for crop protection. In
Aplicaciones Científicas De Investigación
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal pathogens. It has been used in the research of plant-pathogen interactions, as well as in the development of new fungicides. 2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID has also been used in the study of the mode of action of fungicides and their effects on plant physiology.
Mecanismo De Acción
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID works by inhibiting the mitochondrial respiration of fungal cells. The compound binds to the Qo site of the cytochrome bc1 complex in the mitochondria, thereby disrupting the electron transport chain and leading to the production of reactive oxygen species (ROS). The accumulation of ROS in the fungal cells ultimately leads to their death.
Biochemical and Physiological Effects:
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID has been shown to have a number of biochemical and physiological effects on plants. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which protect the plants from oxidative stress. 2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID has also been found to increase the levels of phytohormones, such as salicylic acid and jasmonic acid, which play a role in plant defense against pathogens.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID has several advantages for use in lab experiments. It is a highly effective fungicide, with a broad spectrum of activity against many fungal pathogens. It is also relatively easy to use and has a low toxicity to humans and animals. However, there are some limitations to its use. 2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID can be expensive, and its efficacy can be reduced by environmental factors such as temperature and humidity.
Direcciones Futuras
There are several future directions for the research and development of 2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID. One area of interest is the development of new formulations of the compound that can be more effective against specific fungal pathogens. Another area of research is the study of the effects of 2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID on non-target organisms, such as beneficial insects and soil microorganisms. Additionally, the development of new methods for the delivery of 2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID to crops, such as through genetic modification, could lead to more effective and sustainable crop protection. Finally, the study of the long-term effects of 2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID on the environment and human health is an important area of research that should be explored further.
Conclusion:
In conclusion, 2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID is a synthetic organic compound that has been widely used in agriculture for its antifungal properties. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and efficacy against a wide range of fungal pathogens. While there are some limitations to its use, 2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID remains an important tool for crop protection. The future directions for research and development of 2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID are diverse and offer exciting opportunities for the improvement of crop protection and sustainability.
Métodos De Síntesis
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID is synthesized by the reaction of methyl 2-(2-aminothiazol-4-yl) acetate with 2-(methoxycarbonyl-methoxyimino) acetyl chloride. The reaction takes place in the presence of a base and a solvent. The resulting product is then purified by recrystallization to obtain pure 2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID.
Propiedades
Número CAS |
181294-99-5 |
|---|---|
Nombre del producto |
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID |
Fórmula molecular |
C11H11NO2S |
Peso molecular |
0 |
Sinónimos |
2-(2-AMINO-4-THIAZOLYL)-(Z)-2-(METHOXYCARBONYLMETHOXYIMINO)ACETIC ACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





